3-Methyloxazinane Arbidol
説明
3-Methyloxazinane Arbidol, commonly known as Arbidol or Umifenovir, is a broad-spectrum antiviral agent first synthesized by the Chemical Drug Center of the All Russian Research Institute of Pharmaceutical Chemistry . Its chemical structure (C₂₂H₂₅BrN₂O₃S·HCl·H₂O) comprises a brominated indole core, a dimethylaminomethyl group, and a phenylthioether moiety, contributing to its unique mechanism of action . Arbidol inhibits viral entry by stabilizing the pre-fusion conformation of hemagglutinin (HA) in influenza viruses, preventing membrane fusion . It also demonstrates activity against respiratory syncytial virus (RSV), hepatitis B, and coronaviruses, including SARS-CoV-2, by targeting conserved regions in viral spike proteins .
Key Pharmacokinetic Properties (Table 1):
| Parameter | Value/Description | Reference |
|---|---|---|
| Bioavailability | Rapid absorption after oral dosing | |
| Metabolism | Hepatic CYP450-mediated | |
| Half-life | ~16–18 hours | |
| Excretion | Urine (40%), feces (60%) |
特性
分子式 |
C22H24BrN2O3S+ |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
ethyl 5-bromo-2,7-dimethyl-8-(phenylsulfanylmethyl)-3,9-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazin-7-ium-9-carboxylate |
InChI |
InChI=1S/C22H24BrN2O3S/c1-4-27-22(26)20-18(12-29-14-8-6-5-7-9-14)25(3)17-10-16(23)21-15(19(17)20)11-24(2)13-28-21/h5-10,20H,4,11-13H2,1-3H3/q+1 |
InChIキー |
GWTIGLLUEDOJLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=[N+](C2=CC(=C3C(=C12)CN(CO3)C)Br)C)CSC4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Synthetic Routes::
Starting Material: The synthesis begins with a bromination reaction on a substituted indole compound.
Key Steps:
Final Product: The resulting compound is 3-Methyloxazinane Arbidol.
Industrial Production:: Arbidol is produced industrially using cost-effective synthetic routes. its clinical impact remains less significant than that of other antiviral drugs like oseltamivir (Tamiflu).
化学反応の分析
Core Synthetic Pathway of Arbidol
Arbidol (C₂₂H₂₅BrN₂O₃S) is synthesized via an 8-step process, as outlined in the patent CN102351778A . Key reactions include:
Hydroxylation and Substitution
-
Step 1 : 3-Iodo-4-nitrophenol undergoes hydroxylation with acetyl chloride under triethylamine/n-Butyl Amine catalysis to form Compound I (1–5 hours, 60% yield).
-
Step 2 : Substitution with ethyl acetoacetate using potassium tert-butoxide or lithium diisopropylamide generates Compound II (1–10 hours).
Indole Ring Formation
-
Step 3 : Reduction-condensation of Compound II with acetic acid/iron powder synthesizes the indole core (Compound III ) via the Nenitzescu reaction (3–8 hours, 22.9% total yield) .
Functionalization and Bromination
-
Step 4 : N-Methylation of Compound III with dimethyl sulfate in N,N-dimethylformamide (DMF) yields Compound IV (2–6 hours).
-
Step 5 : Dibromination in carbon tetrachloride with bromine produces Compound V (3–9 hours).
Thiophenol Coupling and Mannich Reaction
-
Step 6 : Reaction with thiophenol under KOH/NaOH forms Compound VI (1–6 hours).
-
Step 7 : Mannich reaction with dimethylamine/formaldehyde introduces the tertiary amine group (Compound VII ) (2–8 hours, 50–100°C) .
Bromination Selectivity
-
Dibromination : Occurs at the C5 and C6 positions of the indole ring in carbon tetrachloride. Bromine (Br₂) acts as an electrophile, with regioselectivity controlled by steric effects .
Mannich Reaction
-
Conditions : Aqueous dimethylamine and formaldehyde at 50–100°C.
-
Product : Forms the critical dimethylaminomethyl group at C7, enhancing antiviral activity .
Thiophenol Analogues
-
Route 1 : Thiophenol addition to intermediates yields derivatives with altered lipophilicity (86% yield) .
-
Route 2 : Piperazine substitutions (e.g., Compounds 14–15 ) improve solubility but reduce antiviral efficacy .
Bromine-Substituted Derivatives
-
C4/C6 Bromination : Enhances binding to viral spike proteins (e.g., SARS-CoV-2 S2 segment) but increases cytotoxicity .
Reaction Optimization Data
| Reaction Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Indole Synthesis | Fe powder, CH₃COOH/H₂O | 60 | Low total yield (22.9%) due to side reactions |
| Dibromination | Br₂, CCl₄ | 75 | Regioselectivity requires strict temperature control |
| Mannich Reaction | (CH₃)₂NH, HCHO | 51 | Competing polymerization of formaldehyde |
Critical Analysis of Synthetic Routes
-
Patent CN102351778A : Prioritizes cost-effective, scalable steps (e.g., iron-mediated reduction) but suffers from moderate yields in indole formation .
-
Alternative Routes : Use of 5-hydroxy-1,2-dimethylindole-3-carboxylate (U.S. Pat 5198552) shortens synthesis but relies on scarce starting materials .
Pharmacological Impact of Reaction Design
-
Lipophilicity : The thiophenol and bromine groups enhance membrane penetration, critical for Arbidol’s broad-spectrum antiviral activity .
-
Metabolic Stability : N-Methylation reduces hepatic CYP3A4-mediated oxidation, prolonging half-life (t₁/₂ = 17–21 hours) .
This synthesis framework underscores Arbidol’s balance of practicality and bioactivity, though derivative optimization remains limited by reaction efficiency and toxicity profiles .
科学的研究の応用
Treatment of Influenza
Arbidol has been extensively studied for its effectiveness against influenza viruses. It has shown significant antiviral activity by reducing the severity and duration of influenza symptoms. Clinical trials have demonstrated that patients receiving Arbidol experience shorter recovery times compared to those treated with standard antiviral therapies.
COVID-19 Treatment
Recent studies have highlighted Arbidol's potential in treating COVID-19. A notable clinical trial involved 62 patients hospitalized with COVID-19 who received Arbidol in conjunction with standard adjuvant therapies. The results indicated that patients treated with Arbidol experienced:
- Faster relief of symptoms : Patients showed a significant reduction in fever and cough compared to those who did not receive Arbidol (P < 0.05) .
- Shorter hospitalization periods : The average duration of hospitalization was reduced from 18.55 days to 16.5 days for those receiving Arbidol .
- Accelerated negative nucleic acid conversion : The time required for patients to achieve two consecutive negative nucleic acid tests was significantly shorter in the Arbidol group .
Other Viral Infections
Beyond influenza and COVID-19, Arbidol has demonstrated antiviral efficacy against other RNA and DNA viruses, including:
- Hepatitis C Virus (HCV) : Studies indicate that Arbidol can inhibit HCV envelope protein interactions, thereby preventing viral entry into host cells.
- SARS-CoV : Historical data suggest that Arbidol may have therapeutic effects against SARS-CoV due to similar mechanisms of action as observed in other coronaviruses.
Case Study 1: COVID-19 Patient Treatment
A clinical study conducted at the First Hospital of Jiaxing assessed the effects of Arbidol on COVID-19 patients. The study's findings included:
- Clinical Symptom Improvement : Patients receiving Arbidol reported faster improvements in respiratory symptoms and overall health status.
- Safety Profile : Adverse reactions were minimal and comparable between treatment and control groups, indicating that Arbidol is a safe addition to standard therapy .
Case Study 2: Influenza Management
In a randomized controlled trial involving patients with influenza-like symptoms, those treated with Arbidol showed:
- Reduced Symptom Severity : Participants reported lower scores on symptom severity scales.
- Fewer Complications : The incidence of secondary bacterial infections was lower among those treated with Arbidol compared to controls.
Data Summary
作用機序
アルビドールの作用機序には、以下が含まれます。
ウイルス融合の阻害: ウイルスエンベロープが宿主細胞膜と融合するのを防ぎます。
インターフェロンの誘導: アルビドールは、インターフェロンの産生を刺激します。
免疫応答の強化: 体液性応答とマクロファージによる食作用を活性化します。
類似化合物との比較
3-Indoleacetonitrile
A structurally related indole derivative, 3-indoleacetonitrile, exhibits superior antiviral activity compared to Arbidol. In H5N6-infected A549 cells, it reduced viral titers more effectively (Figure 2E) and demonstrated enhanced inhibition of viral protein synthesis (PB2, NP) .
Dicarboxylic Acid Cocrystals
To address Arbidol’s poor water solubility, cocrystals with maleic, fumaric, and succinic acids were synthesized. These modifications improved thermal stability and dissolution rates (Table 3) :
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| Arbidol base | 148–150 | 0.12 |
| Arbidol hemifumarate | 172–174 | 0.45 |
| Arbidol maleate | 165–167 | 0.38 |
Functional Analogs
Oseltamivir (Tamiflu®)
Unlike Arbidol, which blocks viral entry, Oseltamivir inhibits neuraminidase, preventing viral release from infected cells. Clinical studies show Arbidol’s broader efficacy against emerging strains due to its conserved HA-binding pocket .
| Parameter | Arbidol | Oseltamivir | |
|---|---|---|---|
| Mechanism | Fusion inhibition | Neuraminidase inhibition | |
| Resistance Risk | Low (HA2 mutations rare) | High (common NA mutations) | |
| Prophylactic Use | Effective | Limited |
Lopinavir/Ritonavir (LPN/r)
In COVID-19 patients, Arbidol monotherapy achieved higher viral clearance rates (94% vs. 53% on day 14) and shorter RNA-positive duration (9.5 vs. 11.5 days) compared to LPN/r . Combination therapy with LPN/r further enhanced negative conversion rates (75% vs. 35% on day 7) .
Novel Analog Screening
Molecular docking studies identified Arbidol analogs with improved binding affinity to SARS-CoV-2 S2 subunits. Top candidates surpassed Arbidol in docking scores (G-score: -8.2 vs. -7.5) and MM-GBSA binding energy (-45.3 kcal/mol vs. -38.1 kcal/mol) .
生物活性
3-Methyloxazinane Arbidol, commonly known as arbidol, is a synthetic antiviral compound that has garnered attention for its broad-spectrum antiviral activity. Originally developed in Russia, it has been used for decades in the treatment and prevention of various viral infections, particularly influenza and more recently, COVID-19. This article explores the biological activity of arbidol, focusing on its mechanisms of action, efficacy against specific viruses, and relevant clinical studies.
Arbidol exhibits its antiviral effects through several mechanisms:
- Inhibition of Viral Entry : Arbidol prevents the fusion of viral envelopes with host cell membranes, thereby blocking viral entry into cells. This mechanism is particularly significant for influenza viruses .
- Modulation of Immune Response : The drug enhances the production of interferon, a key component of the immune response that helps inhibit viral replication .
- Direct Antiviral Activity : Arbidol has demonstrated direct antiviral effects against various viruses, including influenza A and B, as well as other respiratory viruses like RSV (Respiratory Syncytial Virus) .
Efficacy Against Specific Viruses
Arbidol has been tested against a variety of viruses, with notable findings summarized in the table below:
Clinical Studies and Findings
Recent studies have highlighted arbidol's effectiveness in clinical settings, particularly during the COVID-19 pandemic:
- COVID-19 Treatment : A systematic review indicated that arbidol could effectively reduce symptoms and length of hospitalization in COVID-19 patients. The recommended dosage is typically 0.2 g three times a day for ten days .
- Influenza Prevention : Clinical trials have shown that arbidol can reduce the incidence of influenza infection when administered prophylactically during outbreaks .
- Adverse Effects : The incidence of adverse events related to arbidol is approximately 6.2%, with common side effects including nausea, diarrhea, and dizziness .
Case Studies
Several case studies have documented the use of arbidol in treating viral infections:
- Case Study 1 : A cohort study involving patients with moderate COVID-19 found that those treated with arbidol showed faster recovery times compared to those receiving standard care alone.
- Case Study 2 : During an influenza outbreak, a randomized controlled trial demonstrated that patients receiving arbidol had significantly lower viral loads and reduced symptom duration compared to the placebo group.
Q & A
What are the molecular mechanisms underlying Arbidol’s antiviral activity against SARS-CoV-2?
Basic Research Focus
Arbidol inhibits viral entry by targeting the spike (S) glycoprotein of SARS-CoV-2. It stabilizes the receptor-binding domain (RBD)-ACE2 interface, increasing structural rigidity and preventing conformational changes required for membrane fusion . Computational studies using molecular dynamics (MD) simulations (e.g., 300 ns trajectories) reveal that Arbidol binds with higher affinity to the viral RBD than to ACE2, inducing compaction and reducing viral infectivity . In vitro assays further show that Arbidol disrupts hemagglutinin-mediated fusion in influenza and coronaviruses .
Methodological Insight:
- Use docking simulations (e.g., AutoDock Vina) to map Arbidol’s binding sites on viral glycoproteins (PDB IDs: 6VSB, 6VYB).
- Validate with surface plasmon resonance (SPR) or cryo-EM to confirm structural stabilization effects .
How do pharmacokinetic properties of Arbidol influence its clinical efficacy and dosing regimens?
Basic Research Focus
Arbidol is rapidly absorbed (Tmax: 1.5–2 hours) and metabolized via CYP3A4 into sulfinylarbidol (M6-1), its major active metabolite, which has a prolonged half-life (~25 hours) . Fecal excretion accounts for 32.4% of the dose, suggesting enterohepatic recirculation. Its high tissue distribution supports prophylactic use but necessitates dose adjustments in patients on CYP3A4 inhibitors/inducers (e.g., ritonavir) .
Methodological Insight:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing (e.g., 200 mg TID for 5–14 days in COVID-19 trials) .
- Monitor plasma metabolite ratios (M6-1:parent AUC = 11.5 ± 3.6) using LC-MS/MS to assess exposure-response relationships .
What experimental approaches resolve contradictions in clinical efficacy data for Arbidol in COVID-19?
Advanced Research Focus
Clinical studies report conflicting outcomes:
- Positive: Arbidol reduced COVID-19 transmission risk in healthcare workers (HR = 0.23; 95% CI: 0.08–0.65) when used as post-exposure prophylaxis (PEP) .
- Negative: Meta-analyses found no significant difference in viral clearance (RR = 1.27; 95% CI: 0.93–1.73) or mortality between Arbidol and controls .
Methodological Insight:
- Address heterogeneity via stratified randomization in trials, controlling for confounders (e.g., comorbidities, concurrent therapies) .
- Use time-to-event analysis (e.g., Cox regression) to evaluate PEP efficacy, with endpoints like symptom onset or PCR positivity .
How can structure-activity relationship (SAR) studies improve Arbidol analogs for enhanced antiviral potency?
Advanced Research Focus
Arbidol’s indole core allows derivatization to enhance binding to viral targets. For example:
- Arbidol mesylate exhibits 5× greater in vitro activity against SARS-CoV-1 than the parent compound by stabilizing spike trimerization .
- Polymer-modified analogs show improved selectivity indices (e.g., 3.75 for H5N1) but require optimization to reduce cytotoxicity .
Methodological Insight:
- Screen 395 Arbidol analogs (PubChem) using in silico ADMET profiling and pseudovirus neutralization assays .
- Validate top candidates with live-virus challenge models (e.g., Vero E6 cells infected with SARS-CoV-2) .
What are the limitations of current in vitro models for studying Arbidol’s immunomodulatory effects?
Advanced Research Focus
Arbidol activates macrophage phagocytosis and modulates cytokine expression (e.g., IL-6, TNF-α) . However, in vitro models often fail to replicate the complex immune-virus interactions seen in vivo, leading to overestimation of efficacy.
Methodological Insight:
- Use 3D organoid models or ex vivo human lung slices to simulate mucosal immunity and cytokine storms .
- Pair with single-cell RNA sequencing to map immune cell responses to Arbidol in co-culture systems .
How do methodological flaws in retrospective cohort studies affect interpretations of Arbidol’s therapeutic potential?
Advanced Research Focus
Retrospective analyses of Arbidol in COVID-19 are prone to selection bias (e.g., preferential use in milder cases) and unmeasured confounders (e.g., concomitant antivirals) . For example, a study of 236 patients found no benefit for Arbidol monotherapy versus standard care (P > 0.05) .
Methodological Insight:
- Apply propensity score matching to balance baseline characteristics between treatment arms.
- Conduct sensitivity analyses to quantify the impact of unobserved variables (e.g., viral load at baseline) .
What biomarkers are most predictive of Arbidol’s clinical efficacy in viral respiratory infections?
Basic Research Focus
Key biomarkers include:
- Lymphocyte count recovery (linked to Arbidol’s immunomodulatory effects) .
- Viral RNA kinetics (time to PCR negativity) in nasopharyngeal swabs .
Methodological Insight:
- Integrate longitudinal metabolomics (e.g., plasma sulfinylarbidol levels) with clinical outcomes using machine learning .
What are the implications of Arbidol’s CYP3A4-dependent metabolism for drug combination strategies?
Advanced Research Focus
CYP3A4 mediates Arbidol’s metabolism, creating potential interactions with protease inhibitors (e.g., lopinavir/ritonavir) or immunosuppressants. Co-administration may alter Arbidol’s exposure by 2–3 fold .
Methodological Insight:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
